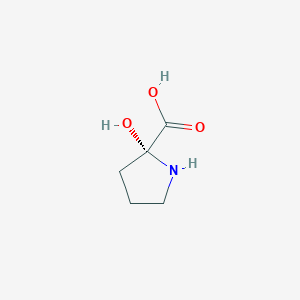
2-hydroxy-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-L-proline is a hydroxyproline that is L-proline substituted by a hydroxy group at position 2.
Scientific Research Applications
Properties and Applications in Research and Industry
2-hydroxy-L-proline, a variant of the amino acid proline, plays a significant role in protein folding and structure. It has applications in both basic scientific research and industrial uses. For instance, microorganisms resistant to proline analogues, such as 2-hydroxy-L-proline, have been utilized for overproducing L-proline. These proline analogues are also used in the design of peptides with specific biological, pharmaceutical, or physicochemical properties. L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline, both proline analogues, have shown potential in antitumor activity studies (Bach & Takagi, 2013).
Novel Enzymatic Reactions
Research has identified enzymes that convert L-proline to cis-4-hydroxy-L-proline, demonstrating the potential of these enzymes in the industrial production of hydroxyprolines. These enzymes, belonging to the 2-oxoglutarate-dependent dioxygenase family, highlight the evolving understanding of proline biochemistry (Hara & Kino, 2009).
Microbial and Enzymatic Production Strategies
Recent studies have focused on microbial and enzymatic processes to develop production strategies for various hydroxyprolines. Engineered Escherichia coli, coupled with hydroxylase, has been shown as a robust platform for hydroxyproline production. Additionally, hydroxyproline epimerase has been suggested as a tool to convert L-hydroxyproline into D-hydroxyproline (Hara & Kino, 2020).
Metabolic Engineering for Synthesis
Metabolic engineering strategies have been employed to construct microbial cell factories for improved biosynthetic pathways of hydroxyprolines. These approaches focus on enhancing the production of compounds like trans-4-hydroxy-L-proline in microorganisms (Zhang et al., 2021).
Applications as a Biochemical Marker
Hydroxyproline, including its isomeric forms like trans-4-hydroxy-L-proline, has potential as a biochemical marker for various diseases. It plays a crucial role in collagen synthesis and stability, and its metabolic abnormalities are linked to several disorders. This positions hydroxyproline as a significant marker in understanding disease pathogenesis (Srivastava et al., 2016).
properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(2R)-2-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-4(8)5(9)2-1-3-6-5/h6,9H,1-3H2,(H,7,8)/t5-/m1/s1 |
InChI Key |
JNKCXIWJIVUIMN-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@](NC1)(C(=O)O)O |
Canonical SMILES |
C1CC(NC1)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



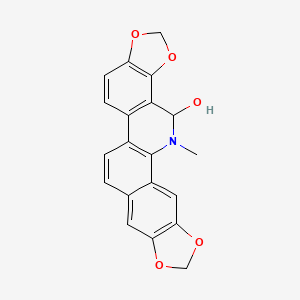
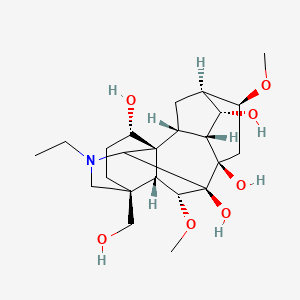
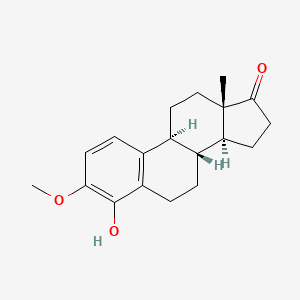
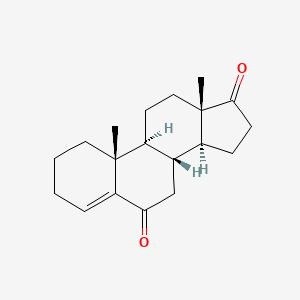


![[(1S,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1252562.png)
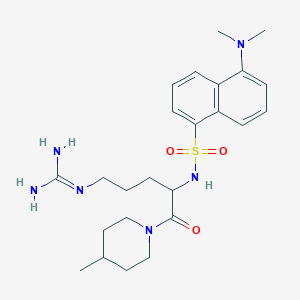
![acetic acid [4-[[(3aS,4R,9aS,9bR)-2-(2-naphthalenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazin-4-yl]-oxomethyl]phenyl] ester](/img/structure/B1252565.png)
![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N,2-dimethylpropane-1-sulfonamide](/img/structure/B1252567.png)

![(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid](/img/structure/B1252569.png)
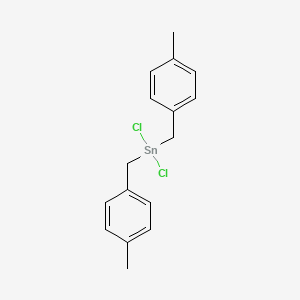
![(3S,4S)-4-[(Z)-1-carboxy-3-[[(1R,19R,21S,22R,23R)-6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-3-oxoprop-1-en-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid](/img/structure/B1252572.png)